molecular formula C11H17ClFN5 B12218525 N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12218525
M. Wt: 273.74 g/mol
InChI Key: STGODDHLPUBZKD-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the pyrazole ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The starting materials, such as 1-ethyl-5-fluoro-3-methylpyrazole, are synthesized through cyclization reactions involving appropriate precursors.

    Methylation: The pyrazole ring is then methylated at the 4-position using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine
  • 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole

Uniqueness

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of ethyl, fluoro, and methyl groups, along with the hydrochloride salt form, differentiates it from other similar compounds.

This detailed article provides a comprehensive overview of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)10(8(2)15-17)6-13-9-5-14-16(3)7-9;/h5,7,13H,4,6H2,1-3H3;1H

InChI Key

STGODDHLPUBZKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CN(N=C2)C)F.Cl

Origin of Product

United States

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